3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-7(3-1-5-13-9)10-15-8-4-2-6-14-11(8)16-10/h1-6H,(H2,12,13)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXVWWJDBRREKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=NC3=C(N2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions, such as alkylation, to yield the desired compound . The reaction conditions often involve the use of phase transfer catalysis in a solid-liquid system, with reagents like potassium carbonate and t-butylammonium bromide in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[4,5-b]pyridine compounds .
Applications De Recherche Scientifique
3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Akt pathway, which is crucial in cell proliferation and survival . By binding to the allosteric site of Akt, it prevents the phosphorylation and activation of downstream targets, leading to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
The imidazo[4,5-b]pyridine scaffold is highly modular, enabling diverse substitutions that modulate biological activity, selectivity, and pharmacokinetic properties. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Functional Differences
Structural Modifications and Impact on Activity
- Miransertib (ARQ 092): The addition of a 4-(1-aminocyclobutyl)phenyl group and a 5-phenyl substituent enhances Akt binding affinity by occupying hydrophobic pockets in the kinase’s allosteric site. This modification improves selectivity over ATP-competitive inhibitors and oral bioavailability .
- Noberastine: Substitution with a furan-methyl group and piperidine alters target specificity, shifting activity from kinase inhibition to histamine receptor antagonism .
- Diaryl Derivatives : Aryl groups at positions 2 and 3 (e.g., 2,3-diphenyl) enhance cytotoxicity in cancer cell lines (e.g., MCF-7, IC₅₀ = 1.2 µM) by stabilizing interactions with DNA or kinase domains .
Pharmacokinetic Comparisons
- This compound Derivatives : Exhibit moderate oral bioavailability (20–40% in mice) due to balanced lipophilicity (LogP ≈ 2.5) and solubility .
- Miransertib : Improved pharmacokinetics (oral bioavailability >50%) attributed to the cyclobutyl group reducing metabolic clearance .
- Noberastine: Rapid absorption but shorter half-life (t₁/₂ = 2–3 hours) due to hepatic metabolism of the furan moiety .
Table 2: In Vitro and In Vivo Efficacy Data
| Compound | Akt1 IC₅₀ (nM) | Antiproliferative Activity (IC₅₀, µM) | In Vivo Efficacy (Mouse Xenograft) |
|---|---|---|---|
| 3-(3H-Imidazo[...]pyridin-2-amine | 5–50 | 0.5–5.0 (PC-3, MDA-MB-231) | Tumor growth inhibition: 60–70% |
| Miransertib | 2.7 | 0.1–1.0 (Akt-driven tumors) | Tumor regression: >90% |
| Diaryl Derivatives (e.g., 2a–c) | N/A | 1.0–10.0 | Not reported |
Activité Biologique
3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine is a compound of significant interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 213.22 g/mol
- CAS Number : 14369049
The structure of this compound features a pyridine ring fused with an imidazole moiety, which is known to enhance biological activity through diverse mechanisms.
The compound has been studied primarily for its role as an inhibitor of various kinases, including glycogen synthase kinase 3 beta (GSK-3β) and Aurora kinases. The inhibition of these kinases is crucial in the context of cancer and neurodegenerative diseases.
GSK-3β Inhibition
GSK-3β is implicated in numerous cellular processes, including cell cycle regulation and apoptosis. Inhibition of this kinase has been linked to therapeutic effects in Alzheimer's disease by reducing tau phosphorylation and amyloid-beta plaque formation. Research indicates that derivatives based on this scaffold exhibit IC values in the low nanomolar range against GSK-3β, demonstrating potent inhibitory activity .
Aurora Kinase Inhibition
Aurora kinases are essential for proper cell division. Compounds similar to this compound have shown promising results in inhibiting Aurora-A and Aurora-B kinases, with reported IC values as low as 0.070 μM for Aurora-A . The dual inhibition profile suggests potential applications in treating acute myeloid leukemia (AML) and other malignancies.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Target | IC (μM) | Cell Line | Notes |
|---|---|---|---|---|
| 36 | GSK-3β | 0.070 | HT-22 | Restored cell viability post-treatment |
| 28c | Aurora-A | 0.070 | HeLa | High selectivity over Aurora-B |
| 11 | FLT3 | 0.162 | MV4-11 | Significant antiproliferative activity |
Case Studies and Research Findings
- Neurodegeneration Studies : A study evaluated the effects of GSK-3β inhibitors on neurodegeneration models. Compound 36 not only inhibited GSK-3β effectively but also demonstrated anti-inflammatory properties by reducing nitric oxide (NO), IL-6, and TNF-alpha levels in lipopolysaccharide (LPS)-induced models .
- Cancer Research : In vitro studies on human tumor cell lines have shown that imidazo[4,5-b]pyridine derivatives exhibit significant antiproliferative effects. For instance, compound 28c inhibited HCT116 colon carcinoma cells with a GI value of 2.30 μM . This highlights the potential of these compounds in cancer therapy.
Q & A
What are the established synthetic routes for 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine, and what key intermediates are involved?
Basic Synthesis Methodology
The compound is synthesized via multi-step reactions involving cyclocondensation and cross-coupling strategies. A key precursor, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, is reacted with arylidenemalononitriles under basic conditions (e.g., piperidine in ethanol) to form bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles], followed by selective amination. Patents highlight the use of palladium catalysts for Suzuki-Miyaura couplings to introduce substituents, ensuring regioselectivity .
How is X-ray crystallography applied to confirm the structure of this compound, and what software is recommended for refinement?
Basic Structural Characterization
Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, particularly for handling high-resolution or twinned data. Key parameters include bond lengths (e.g., C-N bonds in the imidazo-pyridine core) and torsion angles, validated against computational models .
What mechanistic insights support its role as an allosteric AKT inhibitor, and how does this differ from ATP-competitive inhibitors?
Advanced Pharmacological Targeting
The compound binds to the unphosphorylated AKT1 pleckstrin homology (PH) domain, inducing conformational changes that occlude ATP binding. Co-crystal structures (e.g., PDB 2.25 Å resolution) reveal hydrophobic interactions with residues like Trp80 and Tyr272, stabilizing an inactive conformation. Unlike ATP-competitive inhibitors, this mechanism avoids kinase domain mutations that confer resistance .
How can DFT studies optimize the electronic properties of derivatives for enhanced bioactivity?
Advanced Computational Design
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., -CN) lower LUMO energy, enhancing electrophilic interactions with AKT’s binding pocket. Solvent effects (PCM models) and Mulliken charge distribution guide substitutions at positions 3 and 5 of the imidazo-pyridine core .
What strategies address poor aqueous solubility in preclinical formulations?
Advanced Physicochemical Optimization
Microcrystalline suspension formulations (e.g., monohydrate forms) improve bioavailability. Co-solvents like PEG-400 and surfactants (e.g., Poloxamer 188) enhance solubility. Extended-release microspheres with PLGA polymers sustain plasma concentrations, critical for in vivo efficacy .
How are contradictions in IC50 values between biochemical and cellular assays resolved?
Advanced Data Interpretation
Discrepancies arise from off-target effects or differential cellular uptake. Orthogonal assays (e.g., SPR for binding kinetics and Western blotting for downstream targets like p-PRAS40) validate target engagement. Dose-response curves in isogenic cell lines (AKT1 WT vs. knockout) confirm mechanism-specific activity .
What structure-activity relationship (SAR) trends enhance potency and selectivity?
Advanced Structural Optimization
Substitutions at the pyridin-2-amine position (e.g., 4-(1-aminocyclobutyl)phenyl groups) improve potency (IC50 < 10 nM) by filling hydrophobic pockets. Meta-substitutions on the phenyl ring reduce hERG liability. Selectivity over PKA and PKC is achieved via steric hindrance from bulky substituents .
How are PROTAC derivatives designed to degrade AKT, and what linker chemistries are effective?
Advanced Protein Degradation Approaches
PROTACs conjugate the compound to E3 ligase ligands (e.g., VHL or CRBN binders) via PEG or alkyl linkers. Ternary complex formation (AKT-PROTAC-E3 ligase) is validated by CETSA. Optimal linker length (e.g., 12-carbon chains) balances degradation efficiency (DC50 < 100 nM) and pharmacokinetics .
Which analytical techniques ensure purity and identity in batch-to-batch consistency?
Basic Quality Control
HPLC (C18 column, 0.1% TFA/ACN gradient) detects impurities (<0.5%). High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]+ m/z 384.1652). 1H/13C NMR (DMSO-d6) verifies aromatic proton environments and amine functionality .
How is isoform selectivity (AKT1 vs. AKT2/AKT3) profiled in kinase panels?
Advanced Selectivity Profiling
Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target hits. Molecular dynamics simulations predict binding entropy differences; AKT1’s larger hydrophobic cleft accommodates bulkier substituents. Cellular thermal shift assays (CETSA) confirm target engagement in AKT1-overexpressing lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
